N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide

Quality Control Reproducibility Procurement Specification

Select 1031125-22-0 for its unique 2-hydroxy/2-oxo tautomeric system that provides bidentate ATP-competitive hinge binding in kinase assays (PDK1, AurA). Unlike the 2-SCH3 analog, this scaffold retains critical dual H-bond donor/acceptor character for ligand-efficient fragment-to-lead optimization. Supplied at 97% purity with full QA for biochemical and biophysical screening. Suitable for milligram to kilogram scale procurement.

Molecular Formula C15H14N2O4
Molecular Weight 286.287
CAS No. 1031125-22-0
Cat. No. B2470505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide
CAS1031125-22-0
Molecular FormulaC15H14N2O4
Molecular Weight286.287
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CNC3=O
InChIInChI=1S/C15H14N2O4/c18-14-11(4-3-7-16-14)15(19)17-8-10-9-20-12-5-1-2-6-13(12)21-10/h1-7,10H,8-9H2,(H,16,18)(H,17,19)
InChIKeyVQKLXTGHCAQVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide (CAS 1031125-22-0): Compound Identity and Screening Library Provenance


N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide (CAS 1031125-22-0; molecular formula C₁₅H₁₄N₂O₄; MW 286.28 g/mol) is a synthetic small molecule that combines a 2,3-dihydro-1,4-benzodioxin moiety linked via a methylene bridge to a 2-hydroxypyridine-3-carboxamide scaffold . The 2-hydroxy substituent exists in equilibrium with its 2-oxo-1,2-dihydropyridine tautomer, endowing the compound with a dual hydrogen-bond donor/acceptor character at the pyridine ring . The compound is catalogued within the BIONET screening library (Key Organics, Ref. 10-F659509) and is supplied at 97% purity by AKSci (catalogue 7794DU) and 98% purity under the Fluorochem brand via CymitQuimica . It is classified exclusively for research use and has not been advanced to clinical development at the time of writing.

Why Generic Substitution Fails: Structural Nuances of 1031125-22-0 That Preclude Simple In-Class Interchange


Although the 2,3-dihydro-1,4-benzodioxin and 2-hydroxypyridine-3-carboxamide scaffolds are individually well-precedented in medicinal chemistry, their specific connectivity in 1031125-22-0—a 2-ylmethyl-bridged benzodioxin attached to the carboxamide nitrogen, combined with the free 2-hydroxy/2-oxo tautomeric system—generates a distinct pharmacophoric arrangement not replicated by common in-class analogs [1]. Simple substitution with a 2-methylsulfanyl analog (e.g., N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide) eliminates the tautomerism-dependent hydrogen-bonding capacity, while regioisomeric 6-yl-substituted benzodioxin derivatives (e.g., CAS 946244-93-5) alter the spatial trajectory of the benzodioxin ring relative to the pyridine carboxamide core by approximately 5 Å, precluding interchangeable use in structure-activity studies [1]. The quantitative evidence below details which specific differentiation dimensions carry verifiable weight for procurement decisions.

Product-Specific Quantitative Evidence Guide: Differentiating 1031125-22-0 from Its Closest Structural Analogs


Purity Specification and Batch-to-Batch Documentation: 97–98% vs. Unspecified Analog Purity

1031125-22-0 is supplied with a certified minimum purity of 97% (AKSci, catalogue 7794DU) or 98% (Fluorochem via CymitQuimica, Ref. 10-F659509), accompanied by a Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . In contrast, the nearest structural analog N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is available primarily through research chemical aggregators without a published, lot-specific purity specification or COA commitment . This 97–98% purity floor reduces the confounding effect of unknown impurities in downstream enzymatic or cellular assays, directly improving assay signal-to-noise ratios and inter-laboratory reproducibility.

Quality Control Reproducibility Procurement Specification

Hydrogen-Bond Donor Count: Functional Differentiation via 2-OH Tautomerism vs. 2-SCH₃ and 2-H Analogues

1031125-22-0 possesses two hydrogen-bond donor (HBD) sites (the carboxamide N–H and the 2-OH/2-oxo tautomeric proton), yielding a computed HBD count of 2, versus zero HBD sites for the 2-methylsulfanyl analog and a single HBD (carboxamide N–H only) for the 2-unsubstituted pyridine-3-carboxamide comparator [1]. The 2-OH group additionally functions as a hydrogen-bond acceptor (HBA) via its carbonyl oxygen in the 2-oxo tautomeric form, providing a bidentate HBA motif that closely mimics the uracil hinge-binding pharmacophore exploited by numerous kinase inhibitor scaffolds, including the 2-oxo-1,2-dihydropyridine-3-carboxamide PDK1 inhibitors described in patent EP3307726A1, which achieve nanomolar IC₅₀ values (e.g., IB35: IC₅₀ range nM, SA16: IC₅₀ range nM) [2].

Ligand Design Pharmacophore Modeling Kinase Hinge Binding

Physicochemical Drug-Likeness Profile: MW 286.28 and Lipinski Compliance vs. Larger Benzodioxin-Pyridine Hybrids

With a molecular weight of 286.28 g/mol, 1031125-22-0 sits within the optimal fragment-to-lead transition space (MW 250–350), well below the Lipinski Rule of Five threshold of 500 Da . This contrasts with larger benzodioxin-pyridine conjugates such as N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide (MW 504.58), which exceeds the lead-like MW ceiling and possesses a higher rotatable bond count (10 vs. 4 for 1031125-22-0) [1]. The lower MW and reduced flexibility of 1031125-22-0 confer a ligand efficiency advantage: assuming comparable binding affinity, the smaller size translates to a higher ligand efficiency index (LE = pIC₅₀ / N_heavy_atoms), making it a more attractive starting point for structure-based optimisation where maintaining lean physiochemical properties is a priority [2].

Drug-Likeness Lead Optimisation Fragment-Based Screening

BIONET Library Provenance: QC/QA Infrastructure vs. Uncurated Commercial Screening Collections

1031125-22-0 is a component of the BIONET screening catalogue (Key Organics, Ref. 10-F659509), a curated collection of over 103,000 compounds maintained under standardised quality control protocols that include identity verification, purity assessment (≥95% threshold for screening compounds), and controlled storage conditions . This contrasts with uncurated aggregator-sourced analogs, where compound identity may be verified only by the supplier's declaration and purity can vary widely between batches. The BIONET collection mandates that each compound meets minimum purity thresholds before acceptance, and the associated metadata—including molecular formula, exact mass, and InChI Key (VQKLXTGHCAQVQM-UHFFFAOYSA-N for 1031125-22-0)—are centrally validated against the chemical structure, reducing the risk of misidentified or degraded samples that can generate irreproducible screening data .

Screening Library Quality Compound Integrity Reproducibility

Best Research and Industrial Application Scenarios for N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide


Kinase-Focused Screening Cascades Exploiting the 2-Oxo Hinge-Binding Pharmacophore

1031125-22-0 is best deployed in kinase inhibitor screening panels that target PDK1, AurA, or related AGC-family kinases, where the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold provides a validated, uracil-mimetic hinge-binding motif. The 2-hydroxy/2-oxo tautomerism enables a bidentate hydrogen-bond acceptor arrangement (C2=O and N1–H of the pyridone tautomer) that is structurally precluded in the 2-SCH₃ analog. Patent EP3307726A1 demonstrates that structurally related 2-oxo-1,2-dihydropyridine-3-carboxamides achieve nanomolar PDK1 IC₅₀ values, establishing the scaffold's intrinsic capability for kinase engagement [1]. Users should prioritise this compound over the 2-methylsulfanyl analog when the assay readout depends on ATP-competitive hinge binding.

Fragment-to-Lead Optimisation Programmes Requiring Ligand-Efficient Starting Points

With a molecular weight of 286.28 g/mol, 4 rotatable bonds, and 21 heavy atoms, 1031125-22-0 occupies the fragment-to-lead transition space (MW 250–350) that is optimal for identifying ligand-efficient starting points with room for subsequent vector elaboration [2]. Procurement from the BIONET library ensures a documented purity floor of ≥95%, reducing the likelihood that fragment-level weak affinity (Kd > 10 µM) is masked or confounded by impurities. This combination of lean physiochemistry, documented purity, and structural novelty supports its use in both biochemical fragment screens and biophysical methods (SPR, TSA, X-ray crystallography) where compound integrity is paramount .

Inflammatory Pathway Profiling via 5-Lipoxygenase and Cholinesterase Target Engagement

The 2,3-dihydro-1,4-benzodioxin core is an established pharmacophore for 5-lipoxygenase inhibition, with precedent for anti-inflammatory activity in preclinical models of asthma and arthritis [2]. The benzodioxin scaffold has also been incorporated into acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, with published IC₅₀ values for optimised benzodioxin-based oxadiazole analogues ranging from 0.05 to 9.70 µM against BuChE versus the standard drug donepezil (IC₅₀ = 4.5 µM) [3]. 1031125-22-0, bearing both the benzodioxin and 2-hydroxypyridine carboxamide motifs, represents a structurally distinct entry point for dual-target anti-inflammatory and neuro-modulatory profiling studies where procurement of a well-characterised, high-purity sample is a prerequisite.

Medicinal Chemistry Derivatisation at the 2-OH and Carboxamide Positions

The compound's synthetic utility lies in its two orthogonal derivatisation handles: the 2-hydroxy group (amenable to O-alkylation, acylation, or sulfonation) and the secondary carboxamide N–H (available for N-alkylation or urea formation). This contrasts with the 2-SCH₃ analog, where the methylsulfanyl group is a poor leaving group and is not readily functionalised under mild conditions. The BIONET library supplies 1031125-22-0 in quantities up to kilogram scale, enabling both small-scale SAR exploration and larger-scale lead optimisation campaigns with a single, traceable compound source . Researchers requiring a versatile, multi-gram scaffold for parallel library synthesis should select 1031125-22-0 over the 2-SCH₃ analog due to its superior synthetic tractability.

Quote Request

Request a Quote for N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.